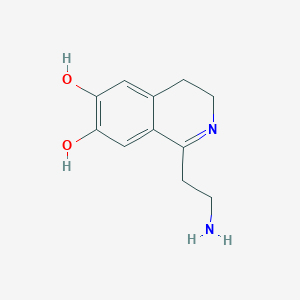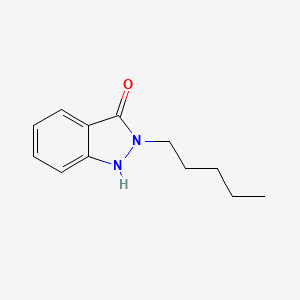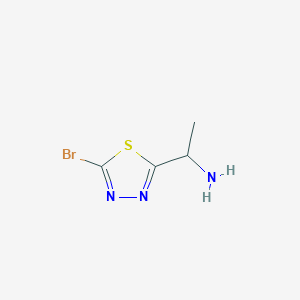![molecular formula C11H17N3O B11896138 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl- CAS No. 646056-38-4](/img/structure/B11896138.png)
1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isoxazole is a heterocyclic compound that features a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-1,7-diazaspiro[4.4]nonane with isoxazole derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The isoxazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the isoxazole ring, leading to a wide range of derivatives.
Scientific Research Applications
5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole
- 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole
Uniqueness
5-(7-Methyl-1,7-diazaspiro[44]nonan-1-yl)isoxazole is unique due to its specific spiro structure and the presence of both nitrogen and oxygen atoms in the isoxazole ring This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
646056-38-4 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2-oxazole |
InChI |
InChI=1S/C11H17N3O/c1-13-8-5-11(9-13)4-2-7-14(11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3 |
InChI Key |
AIUHFFDBUORJPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCCN2C3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



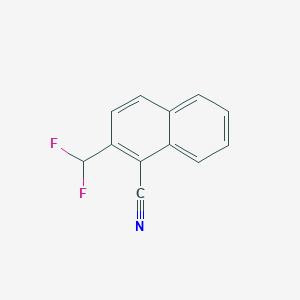



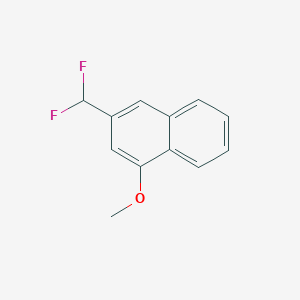
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)
